molecular formula C32H32F3N9O4 B12370468 3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea

3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea

Cat. No.: B12370468
M. Wt: 663.6 g/mol
InChI Key: KNQWUEWDMDIMIX-UHFFFAOYSA-N
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Description

3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s unique structure suggests it may have interesting biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrazatricyclo structure, the introduction of the benzyl group, and the attachment of the oxetan-3-yloxy and trifluoromethylpyrimidin-2-yl groups. Each step would require specific reagents, catalysts, and reaction conditions.

Industrial Production Methods

Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or other reactive sites.

    Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.

    Substitution: Various substitution reactions might occur, especially involving the pyrimidin-2-yl group or the cyclohexyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

This compound could have various scientific research applications:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea: shares similarities with other complex organic compounds that have multiple functional groups and potential biological activities.

Uniqueness

  • The unique combination of functional groups and the specific arrangement of atoms in this compound may confer distinct properties, such as enhanced stability, specific binding affinities, or unique reactivity patterns.

Properties

Molecular Formula

C32H32F3N9O4

Molecular Weight

663.6 g/mol

IUPAC Name

3-benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea

InChI

InChI=1S/C32H32F3N9O4/c1-42-26(45)13-14-43-24-11-12-25(39-27(24)40-30(42)43)44(31(46)37-15-19-5-3-2-4-6-19)21-9-7-20(8-10-21)38-29-36-16-23(32(33,34)35)28(41-29)48-22-17-47-18-22/h2-6,11-14,16,20-22H,7-10,15,17-18H2,1H3,(H,37,46)(H,36,38,41)

InChI Key

KNQWUEWDMDIMIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN2C1=NC3=C2C=CC(=N3)N(C4CCC(CC4)NC5=NC=C(C(=N5)OC6COC6)C(F)(F)F)C(=O)NCC7=CC=CC=C7

Origin of Product

United States

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